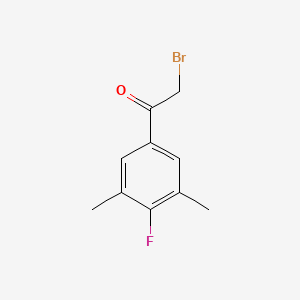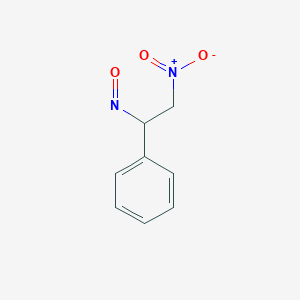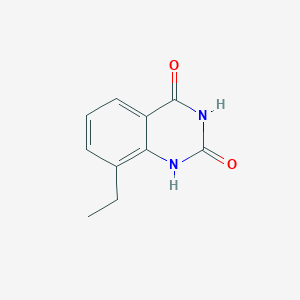
8-Ethylquinazoline-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethylquinazoline-2,4-diol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The presence of the ethyl group at the 8th position and hydroxyl groups at the 2nd and 4th positions makes this compound a unique compound with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 8-Ethylquinazoline-2,4-diol, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, often resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium, nickel, and iridium are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase into another where the reaction occurs.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs scalable methods such as metal-catalyzed reactions and microwave-assisted synthesis due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethylquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Ethylquinazoline-2,4-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Ethylquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Quinazoline-2,4-dione: A closely related compound with similar biological activities.
Quinolines and Quinolones: These compounds share structural similarities and exhibit a broad range of biological activities, including antimicrobial and antitumor properties.
Uniqueness: 8-Ethylquinazoline-2,4-diol is unique due to the presence of the ethyl group at the 8th position and hydroxyl groups at the 2nd and 4th positions, which confer distinct chemical and biological properties compared to other quinazoline derivatives .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
8-ethyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-4-3-5-7-8(6)11-10(14)12-9(7)13/h3-5H,2H2,1H3,(H2,11,12,13,14) |
InChI-Schlüssel |
QOIMHXKTPYUYPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)





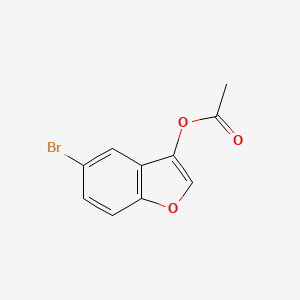
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
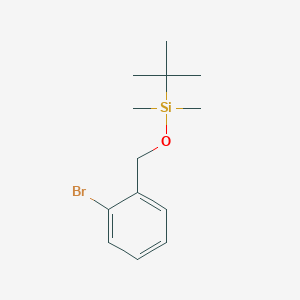
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)
